Bakuchiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-Aging Properties

One of the most researched areas is bakuchiol's potential as a retinol alternative for anti-aging benefits. Retinol, a form of vitamin A, is a well-established treatment for wrinkles and fine lines, but it can cause irritation in some users. Studies suggest bakuchiol may offer similar benefits without the harsh side effects [].

Research suggests bakuchiol stimulates the production of collagen, a key structural protein in the skin, and inhibits the breakdown of elastin, another protein responsible for skin elasticity []. This could contribute to a reduction in wrinkles and improve skin firmness.

A clinical study published in the National Institutes of Health's National Center for Biotechnology Information (NCBI) compared the effects of bakuchiol to retinol on facial aging. The study found both ingredients increased collagen production and improved skin firmness, but bakuchiol caused less irritation [].

Anti-Inflammatory and Antioxidant Effects

Bakuchiol also exhibits anti-inflammatory and antioxidant properties, which are crucial for maintaining healthy skin. Inflammation is a contributing factor to various skin conditions, including acne and rosacea. Studies suggest bakuchiol may help reduce inflammation by inhibiting the production of inflammatory mediators [].

Furthermore, bakuchiol demonstrates antioxidant activity, which helps protect the skin from free radical damage. Free radicals are unstable molecules that can damage skin cells and contribute to wrinkles and other signs of aging [].

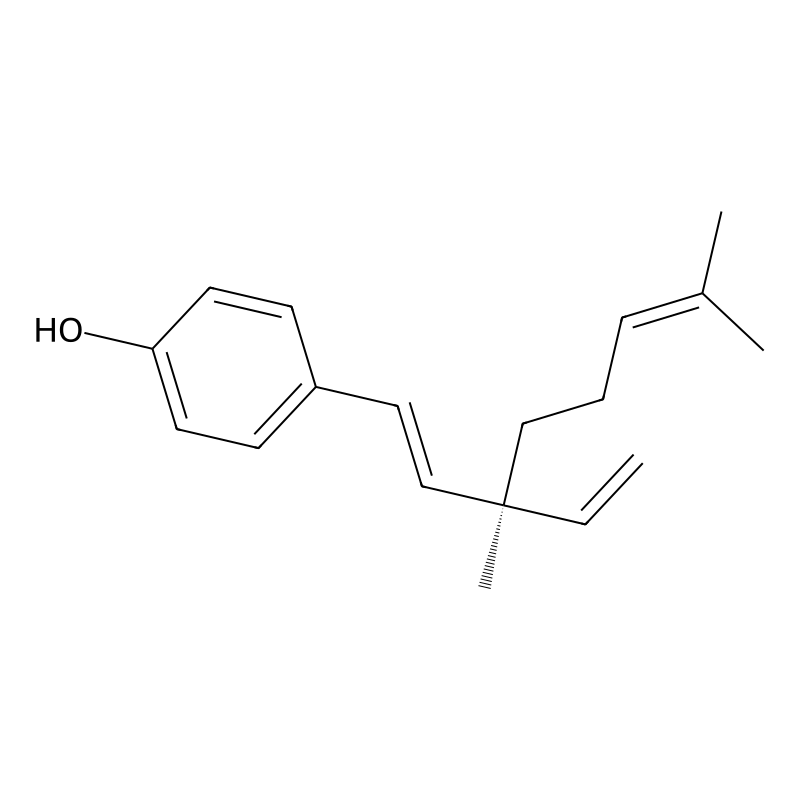

Bakuchiol is a naturally occurring meroterpenoid, primarily extracted from the seeds of Psoralea corylifolia, a plant traditionally used in Ayurvedic and Chinese medicine. Its chemical structure is defined as 4-[(1E,3S)-3-ethenyl-3,7-dimethyl-1,6-octadien-1-yl]-phenol, featuring a phenolic moiety linked to a long hydrocarbon chain that includes multiple alkenes and a quaternary carbon center. This unique structure contributes to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

- Aldol Reactions: Using (E)-geranic acid as a precursor, bakuchiol can be produced through a series of aldol reactions, yielding approximately 53% .

- Claisen Rearrangement: This reaction allows for structural modifications that can enhance its biological activity .

- Esterification and Alkylation: Bakuchiol can be modified by introducing different acyl groups or alkyl chains, which can significantly alter its pharmacological properties .

These reactions are essential in developing derivatives with improved efficacy for various applications.

Bakuchiol exhibits a wide range of biological activities:

- Antioxidant Properties: Its phenolic structure provides significant antioxidant capabilities, helping to neutralize free radicals .

- Anti-Aging Effects: It has been shown to prevent skin aging by promoting collagen synthesis and reducing the appearance of fine lines and wrinkles .

- Antimicrobial Activity: Bakuchiol demonstrates effectiveness against various bacterial strains, making it a potential candidate for antibacterial therapies .

- Anti-Cancer Potential: Studies indicate that bakuchiol and its derivatives may inhibit cancer cell proliferation and migration, suggesting a role in cancer therapy .

Bakuchiol can be synthesized through both natural extraction and chemical synthesis:

- Natural Extraction:

- Chemical Synthesis:

These methods ensure both the availability and the potential for modification of bakuchiol for various applications.

Bakuchiol is utilized across several fields:

- Cosmetics: Widely used in skincare products for its anti-aging and skin-rejuvenating properties.

- Pharmaceuticals: Investigated for its potential use in treating skin disorders, cancer, and other diseases due to its diverse biological activities .

- Food Industry: Explored as a natural preservative due to its antimicrobial properties.

Research on bakuchiol's interactions with biological targets suggests it may bind to multiple receptors involved in inflammation and oxidative stress pathways. Molecular docking studies have identified potential targets that could enhance its therapeutic effects . Furthermore, modifications of bakuchiol's structure have been shown to influence its interaction with bacterial membranes, enhancing its antibacterial efficacy .

Bakuchiol shares structural similarities with several other compounds known for their biological activities. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Resveratrol | Contains a phenolic ring | Strong antioxidant; anti-inflammatory effects |

| Curcumin | Phenolic structure | Potent anti-inflammatory; widely studied for cancer |

| Eugenol | Phenolic compound | Antimicrobial; used in dental care |

| Linalool | Terpenoid with phenolic features | Aromatic; used in fragrances and as an insect repellent |

Uniqueness of Bakuchiol

Bakuchiol's unique combination of a long hydrocarbon chain with phenolic functionality distinguishes it from these compounds. Its specific stereochemistry also contributes to its distinct biological activity profile, making it an attractive candidate for further research in therapeutic applications.

Bakuchiol is a natural meroterpenoid phenol with the molecular formula C₁₈H₂₄O and a molecular weight of 256.38 grams per mole [1] [2]. The compound features a unique chemical architecture that combines both phenolic and terpenoid structural elements within a single molecule [2] [3]. The structural framework consists of a phenol ring substituted at the para position with a complex isoprenoid chain containing multiple double bonds and a quaternary carbon center [3] [4].

The molecular structure of bakuchiol can be systematically described as 4-[(1E,3S)-3-ethenyl-3,7-dimethyl-1,6-octadien-1-yl]phenol, which reflects its IUPAC nomenclature [1] [5]. The compound possesses three distinct olefinic linkages within its terpenoid chain, with one styryl linkage conjugated directly to the aromatic ring system [3]. This conjugated system contributes significantly to the compound's spectroscopic properties and biological activity profile.

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of bakuchiol. Proton NMR analysis in deuterated dimethyl sulfoxide reveals characteristic signals including aromatic protons at δ 7.22 and δ 6.70, vinyl protons in the range of δ 6.20-5.89, terminal alkene protons at δ 5.11-5.02, and methyl protons at δ 1.64-1.54 [4]. Carbon-13 NMR spectroscopy shows the phenolic carbon at δ 156.6, alkene carbons spanning δ 145.9-134.0, aromatic carbons at δ 127.2-115.3, and aliphatic carbons ranging from δ 42.1-17.5 [4].

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄O |

| Molecular Weight (g/mol) | 256.38 |

| Exact Mass (g/mol) | 256.182715 |

| CAS Registry Number | 10309-37-2 |

| IUPAC Name | 4-[(1E,3S)-3-ethenyl-3,7-dimethyl-1,6-octadien-1-yl]phenol |

| Chemical Classification | Meroterpenoid phenol |

Stereochemistry and Configurational Analysis

Bakuchiol possesses a single asymmetric carbon center located at the tertiary position within the isoprenoid chain, specifically at the quaternary carbon bearing both the vinyl substituent and methyl group [3] [6]. This stereogenic center creates two possible enantiomeric forms: the naturally occurring (+)-(S)-bakuchiol and the synthetic (-)-(R)-bakuchiol [6] [7].

The absolute configuration of the naturally occurring bakuchiol has been conclusively established as (S) through multiple synthetic and correlative studies [6] [7]. The stereochemical assignment was originally determined through chemical correlation with (+)-linalool and confirmed by subsequent total synthesis approaches [6]. The (1E,3S)-configuration designation indicates both the geometry of the double bond adjacent to the aromatic ring (E-configuration) and the absolute configuration at the quaternary stereocenter (S-configuration) [7] [8].

The stereochemical integrity of bakuchiol is crucial for its biological activity, as studies have demonstrated significant differences in bioactivity between the two enantiomers [9] [10]. The (S)-enantiomer exhibits enhanced antiviral properties compared to the (R)-form, highlighting the importance of stereochemical purity in therapeutic applications [9]. Optical rotation measurements provide a reliable method for determining enantiomeric purity, with the natural (S)-form displaying a specific rotation of [α]D²⁵ = +24.0 to +30.0° when measured in chloroform at a concentration of 0.1 g/100 mL [11] [12].

Synthetic methodologies for constructing the quaternary stereocenter have evolved significantly, with modern approaches employing enantioselective catalysis, asymmetric Claisen rearrangements, and chiral auxiliary-mediated reactions [7] [10] [8]. These synthetic strategies demonstrate the challenges associated with forming all-carbon quaternary stereocenters while maintaining high stereoselectivity.

Table 2: Stereochemical Properties

| Property | Description |

|---|---|

| Chirality | Chiral molecule with one asymmetric carbon center |

| Stereogenic Centers | One quaternary carbon stereocenter (C-3) |

| Absolute Configuration | (S)-configuration at the quaternary carbon |

| Enantiomeric Forms | (+)-(S)-bakuchiol (natural form) and (-)-(R)-bakuchiol |

| Optical Activity | Dextrorotatory (+) for natural (S)-form |

| Specific Rotation | [α]D²⁵ = +24.0 to +30.0° (c = 0.1, CHCl₃) |

| Configuration Notation | (1E,3S)-configuration for the natural enantiomer |

Physicochemical Properties

Molecular Formula and Weight

Bakuchiol exhibits the molecular formula C₁₈H₂₄O, corresponding to a molecular weight of 256.38 grams per mole [1] [11] [5]. The exact mass, as determined by high-resolution mass spectrometry, is 256.182715 atomic mass units [13] [14]. This molecular composition reflects the meroterpenoid nature of the compound, containing eighteen carbon atoms arranged in both aromatic and aliphatic configurations, twenty-four hydrogen atoms, and a single oxygen atom present as a phenolic hydroxyl group [1] [2].

The molecular formula indicates an unsaturation index of seven, accounting for the benzene ring (four degrees of unsaturation) and three carbon-carbon double bonds within the terpenoid chain [3]. This degree of unsaturation contributes to the compound's stability and spectroscopic characteristics while maintaining sufficient flexibility for biological interactions.

Solubility Parameters

Bakuchiol demonstrates characteristic lipophilic properties with limited aqueous solubility [15] [16]. The compound is insoluble in water but exhibits good solubility in organic solvents [15] [16] [17]. Specific solubility parameters include solubility in dimethyl sulfoxide up to 25 milligrams per milliliter and in ethanol up to 20 milligrams per milliliter [16] [17] [18]. The compound is also readily soluble in methanol and other polar organic solvents [16].

The lipophilic character of bakuchiol is quantified by its partition coefficient (LogP) value of 5.34, indicating strong preference for lipid environments over aqueous media [19] [11] [20]. This high LogP value contributes to the compound's ability to penetrate biological membranes and accumulate in lipid-rich cellular compartments. The predicted pKa value of 10.10 ± 0.26 reflects the phenolic hydroxyl group's ionization behavior under physiological conditions [11] [18].

Table 3: Solubility Properties

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| DMSO | Up to 25 mg/ml |

| Ethanol | Up to 20 mg/ml |

| Methanol | Soluble |

| Organic solvents (general) | Freely soluble |

| Aqueous buffers | Sparingly soluble |

Spectral Characteristics

Bakuchiol exhibits distinctive spectroscopic properties across multiple analytical techniques, providing comprehensive structural identification and quantitative analysis capabilities [21] [4] [22]. Ultraviolet-visible spectroscopy reveals characteristic absorption with a maximum at approximately 260 nanometers, attributed to the conjugated styryl-phenol chromophore [21] [23]. This absorption maximum enables quantitative determination using Beer-Lambert law relationships.

Fluorescence spectroscopy demonstrates excitation and emission wavelengths at 264 and 338 nanometers, respectively, providing highly sensitive detection methods for analytical applications [21] [22]. These fluorescence properties have been successfully employed in high-performance liquid chromatography methods for cosmetic product analysis [21] [22].

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural characterization. Proton NMR analysis reveals distinct chemical shift patterns: aromatic protons at δ 7.22 and δ 6.70, vinyl protons spanning δ 6.20-5.89, terminal alkene protons at δ 5.11-5.02, and aliphatic methyl protons at δ 1.64-1.54 [4]. Carbon-13 NMR spectroscopy shows characteristic signals for the phenolic carbon at δ 156.6, multiple alkene carbons between δ 145.9-134.0, aromatic carbons at δ 127.2-115.3, and aliphatic carbons ranging from δ 42.1-17.5 [4] [14].

Mass spectrometry provides molecular ion identification and fragmentation patterns useful for structural confirmation. Liquid chromatography-tandem mass spectrometry employs the transition m/z 255.2 → 172.0 in negative ionization mode for quantitative analysis [24]. Gas chromatography-mass spectrometry reveals characteristic fragmentation patterns that support structural assignments [13] [25].

Table 4: Physical Properties

| Property | Value |

|---|---|

| Physical State at Room Temperature | Liquid |

| Color/Appearance | Colorless to pale yellow oil |

| Boiling Point (°C) | 391.4 ± 21.0 (at 760 mmHg) |

| Melting Point (°C) | Not reported |

| Flash Point (°C) | 176.6 ± 11.7 |

| Density (g/cm³) | 0.963 - 0.97 |

| Refractive Index (nD20) | 1.554 - 1.559 |

| Vapor Pressure (mmHg at 25°C) | 1.1 × 10⁻⁶ to 2.1 × 10⁻⁶ |

| LogP | 5.34 |

| pKa (predicted) | 10.10 ± 0.26 |

| Polar Surface Area (Ų) | 20.23 |

| Optical Activity [α]D | +24.0 to +30.0° (c = 0.1 in CHCl₃) |

Table 5: Spectroscopic Characteristics

| Technique | Key Characteristics/Values |

|---|---|

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.22 (aromatic H), 6.70 (aromatic H), 6.20-5.89 (vinyl H), 5.11-5.02 (=CH), 1.64-1.54 (alkyl CH₃) |

| ¹³C NMR (500 MHz, DMSO-d₆) | δ 156.6 (phenolic C), 145.9-134.0 (alkene C), 127.2-115.3 (aromatic C), 42.1-17.5 (alkyl C) |

| UV-Vis Absorption | λmax ≈ 260 nm |

| Fluorescence Detection | Excitation: 264 nm, Emission: 338 nm |

| IR Spectroscopy | O-H stretch, C=C stretch, aromatic C-H, aliphatic C-H |

| Mass Spectrometry (LC-MS/MS) | m/z 255.2 → 172.0 (negative mode) |

| GC-MS | Molecular ion peak and fragmentation pattern characteristic |

Structure-Activity Relationship Studies

The biological activity of bakuchiol is intimately connected to its unique molecular architecture, which combines phenolic and terpenoid structural elements in a single molecule [3] [26]. Structure-activity relationship investigations have revealed that the multiple bioactivities of bakuchiol depend critically on specific chemical entities within its structure [3]. The compound's activity profile stems from the presence of a phenolic hydroxyl group conjugated with an aromatic ring system and an unsaturated hydrocarbon chain containing three olefinic linkages and a tetra-substituted quaternary stereocenter [3].

The phenolic hydroxyl group represents a crucial pharmacophoric element responsible for antioxidant activity through radical scavenging mechanisms [27] [28]. Electron paramagnetic resonance spectroscopy studies have demonstrated that bakuchiol forms stable phenoxyl radicals upon oxidation, with the radical stability directly correlating with antioxidant potency [27] [29]. The bond dissociation energy of the phenolic O-H bond has been determined as 81.7 ± 0.1 kilocalories per mole using equilibrium electron paramagnetic resonance spectroscopy, confirming the thermodynamic favorability of hydrogen atom transfer reactions [28] [30].

The terpenoid chain contributes significantly to the compound's biological activity through multiple mechanisms [27]. Research has shown that the terpenoid moiety participates in radical scavenging reactions, forming allylic radicals adjacent to the trisubstituted olefin function [27]. This dual radical scavenging capability, involving both the phenolic hydroxyl and the terpenoid chain, provides bakuchiol with enhanced antioxidant activity compared to simple phenolic compounds [27].

Comparative structure-activity studies with resveratrol have revealed important relationships between molecular structure and biological function [2] [3]. Both compounds contain a 4-hydroxystyryl moiety, which represents a common pharmacophoric element responsible for similar biological activities [3]. This structural similarity explains bakuchiol's ability to exhibit retinol-like functionality despite lacking direct structural resemblance to retinoid compounds [2] [3].

The quaternary carbon stereocenter plays a critical role in determining biological activity, with the (S)-configuration showing superior bioactivity compared to the (R)-enantiomer [31] [9]. Studies on influenza A viral inhibition demonstrated that (+)-(S)-bakuchiol exhibits significantly greater antiviral activity than the (-)-(R)-enantiomer, highlighting the importance of absolute configuration in biological interactions [9].

Synthetic analogs and derivatives have provided additional insights into structure-activity relationships [32] [31] [8]. Modifications to the phenolic hydroxyl group, the vinyl substituent, and the isopropylidene groups have revealed that subtle structural changes can significantly affect biological potency [31]. The terminal vinyl group and the aromatic moiety can be modified without substantial loss of activity, while alterations to the quaternary carbon configuration dramatically impact biological function [31].

Chemical Classification as a Meroterpenoid Phenol

Bakuchiol belongs to the specialized chemical class of meroterpenoids, which are characterized by partial terpenoid structures combined with other molecular frameworks [2] [33] [34]. The prefix "mero" indicates "combining" or "partially," reflecting the hybrid nature of these compounds that integrate terpenoid building blocks with non-terpenoid structural elements [33]. In the case of bakuchiol, the terpenoid component is combined with a phenolic unit to create a meroterpenoid phenol [2] [33].

The terpenoid classification of bakuchiol is based on its biosynthetic origin from isoprene units through the mevalonate pathway [3] [10]. The compound contains a monoterpenoid chain derived from geranyl pyrophosphate, which undergoes specific enzymatic modifications to create the characteristic isoprenoid structure [3]. This biosynthetic pathway places bakuchiol within the broader family of monoterpenoids while its phenolic component derives from the shikimate pathway [10].

The phenolic classification reflects the presence of the hydroxylated aromatic ring system, which confers specific chemical and biological properties [2] [3]. The phenol moiety is responsible for the compound's antioxidant capabilities, hydrogen bonding interactions, and characteristic spectroscopic properties [3] [27]. The combination of phenolic and terpenoid elements creates unique chemical behavior that distinguishes meroterpenoids from simple phenols or terpenoids [33].

Within the meroterpenoid family, bakuchiol is further classified as a prenylated phenol, indicating the attachment of the isoprenoid chain to the aromatic ring system [35]. This structural arrangement is relatively uncommon in nature, making bakuchiol and related compounds particularly interesting from both chemical and biological perspectives [33]. The prenylation pattern contributes to enhanced membrane permeability and specific protein interactions compared to non-prenylated phenolic compounds [3].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 23 of 24 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Aurantiamine

Use Classification

Dates

2: Mao H, Wang H, Ma S, Xu Y, Zhang H, Wang Y, Niu Z, Fan G, Zhu Y, Gao XM. Bidirectional regulation of bakuchiol, an estrogenic-like compound, on catecholamine secretion. Toxicol Appl Pharmacol. 2014 Jan 1;274(1):180-9. doi: 10.1016/j.taap.2013.11.001. Epub 2013 Nov 11. PubMed PMID: 24231057.

3: Dong DG, Zhang Y, Zhang SL, Lv J, Guo EM, Fang ZZ, Cao YF. Inhibition potential of UDP-glucuronosyltransferases (Ugts) 1A isoforms by the analogue of resveratrol, bakuchiol. Pharmazie. 2014 Jan;69(1):60-3. PubMed PMID: 24601226.

4: Park MH, Kim JH, Chung YH, Lee SH. Bakuchiol sensitizes cancer cells to TRAIL through ROS- and JNK-mediated upregulation of death receptors and downregulation of survival proteins. Biochem Biophys Res Commun. 2016 Apr 29;473(2):586-92. doi: 10.1016/j.bbrc.2016.03.127. Epub 2016 Mar 28. PubMed PMID: 27033605.

5: Hu C, Liang Q, Tang X, Wang Y, Ma Z, Xiao C, Tan H, Gao Y, Huang X. In vivo metabolite identification of bakuchiol in rats by UPLC/ESI-PDA-QTOF-MS. Fitoterapia. 2015 Oct;106:129-34. doi: 10.1016/j.fitote.2015.09.005. Epub 2015 Sep 5. PubMed PMID: 26347955.

6: Nordin MA, Abdul Razak F, Himratul-Aznita WH. Assessment of Antifungal Activity of Bakuchiol on Oral-Associated Candida spp. Evid Based Complement Alternat Med. 2015;2015:918624. doi: 10.1155/2015/918624. Epub 2015 Nov 8. PubMed PMID: 26633986; PubMed Central PMCID: PMC4655055.

7: Kim JE, Kim JH, Lee Y, Yang H, Heo YS, Bode AM, Lee KW, Dong Z. Bakuchiol suppresses proliferation of skin cancer cells by directly targeting Hck, Blk, and p38 MAP kinase. Oncotarget. 2016 Mar 22;7(12):14616-27. doi: 10.18632/oncotarget.7524. PubMed PMID: 26910280; PubMed Central PMCID: PMC4924739.

8: Yu Q, Zou HM, Wang S, Xu YM, Li JM, Zhang N. [Regulative effect of bakuchiol on ESF-1 cells anti-aging gene]. Zhong Yao Cai. 2014 Apr;37(4):632-5. Chinese. PubMed PMID: 25345139.

9: Lau KM, Wong JH, Wu YO, Cheng L, Wong CW, To MH, Lau CP, Yew DT, Leung PC, Fung KP, Hui M, Ng TB, Lau CB. Anti-dermatophytic activity of bakuchiol: in vitro mechanistic studies and in vivo tinea pedis-inhibiting activity in a guinea pig model. Phytomedicine. 2014 Jun 15;21(7):942-5. doi: 10.1016/j.phymed.2014.03.005. Epub 2014 Apr 2. PubMed PMID: 24703327.

10: Chi M, Peng Y, Zheng J. Characterization of glutathione conjugates derived from reactive metabolites of bakuchiol. Chem Biol Interact. 2016 Jan 25;244:178-86. doi: 10.1016/j.cbi.2015.12.009. Epub 2015 Dec 19. PubMed PMID: 26712081.

11: Chaudhuri RK, Bojanowski K. Bakuchiol: a retinol-like functional compound revealed by gene expression profiling and clinically proven to have anti-aging effects. Int J Cosmet Sci. 2014 Jun;36(3):221-30. doi: 10.1111/ics.12117. Epub 2014 Mar 6. PubMed PMID: 24471735.

12: Zhang SQ, Fan YM. Ultra-high-performance liquid chromatography-tandem mass spectrometry for pharmacokinetics of bakuchiol in rats. Biomed Chromatogr. 2014 Mar;28(3):433-8. doi: 10.1002/bmc.3051. Epub 2013 Sep 23. PubMed PMID: 24115152.

13: Lee SJ, Yoo M, Go GY, Kim DH, Choi H, Leem YE, Kim YK, Seo DW, Ryu JH, Kang JS, Bae GU. Bakuchiol augments MyoD activation leading to enhanced myoblast differentiation. Chem Biol Interact. 2016 Mar 25;248:60-7. doi: 10.1016/j.cbi.2016.02.008. Epub 2016 Feb 18. PubMed PMID: 26902638.

14: Zhao ZJ, Gong Z, Shi SZ, Yang JL, Ma NN, Wang Q. [Toxicokinetics of bakuchiol, hepatic and renal toxicity in rats after single oral administration of Psoraleae Fructus and combination with Glycyrrhizae Radix et Rhizoma]. Zhongguo Zhong Yao Za Zhi. 2015 Jun;40(11):2221-6. Chinese. PubMed PMID: 26552185.

15: Jeong M, Hong T, Lee K, Hwangbo H, Kim M, Ma W, Zahn M. HPLC Method for Simultaneous Quantification of Bakuchiol and Minor Furocoumarins in Bakuchiol Extract from Psoralea corylifolia. J AOAC Int. 2015 Jul-Aug;98(4):902-6. doi: 10.5740/jaoacint.14-228. PubMed PMID: 26268970.

16: Xu Y, Li P, Zhang X, Wang J, Gu D, Wang Y. In vitro evidence for bakuchiol's influence towards drug metabolism through inhibition of UDP-glucuronosyltransferase (UGT) 2B7. Afr Health Sci. 2014 Sep;14(3):564-9. doi: 10.4314/ahs.v14i3.10. PubMed PMID: 25352873; PubMed Central PMCID: PMC4209642.

17: Li L, Chen X, Liu CC, Lee LS, Man C, Cheng SH. Phytoestrogen Bakuchiol Exhibits In Vitro and In Vivo Anti-breast Cancer Effects by Inducing S Phase Arrest and Apoptosis. Front Pharmacol. 2016 May 24;7:128. doi: 10.3389/fphar.2016.00128. eCollection 2016. PubMed PMID: 27252650; PubMed Central PMCID: PMC4877368.

18: Wang PL, Zhang FX, Qiu ZC, Yao ZH, Wong MS, Yao XS, Dai Y. Isolation and identification of metabolites of bakuchiol in rats. Fitoterapia. 2016 Mar;109:31-8. doi: 10.1016/j.fitote.2015.11.006. Epub 2015 Nov 14. PubMed PMID: 26586623.

19: Zhuang X, Zhong Y, Yuan M, Li H. Pre-column derivatization combined with UHPLC-MS/MS for rapid and sensitive quantification of bakuchiol in rat plasma. J Pharm Biomed Anal. 2013 Mar 5;75:18-24. doi: 10.1016/j.jpba.2012.11.001. Epub 2012 Nov 10. PubMed PMID: 23312380.

20: Lin J, Yao HJ, Li RY. Bakuchiol inhibits cell proliferation and induces apoptosis and cell cycle arrest in SGC-7901 human gastric cancer cells. J BUON. 2016 Jul-Aug;21(4):889-894. PubMed PMID: 27685910.